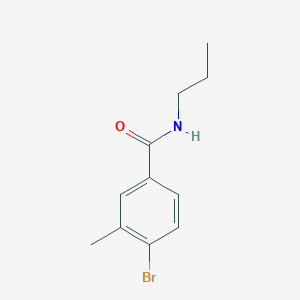![molecular formula C19H18O5 B1451351 (2S,4S,4aS,6S,8aS)-2,6-diphényltétrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldéhyde hydrate CAS No. 32580-00-0](/img/structure/B1451351.png)
(2S,4S,4aS,6S,8aS)-2,6-diphényltétrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldéhyde hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S,4aS,6S,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldehyde hydrate is a useful research compound. Its molecular formula is C19H18O5 and its molecular weight is 326.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,4S,4aS,6S,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldehyde hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4S,4aS,6S,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldehyde hydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Science des matériaux
Enfin, en science des matériaux, les dérivés de ce composé sont explorés pour leurs propriétés dans la création de nouveaux types de plastiques biodégradables et d’autres matériaux respectueux de l’environnement.
Chacune de ces applications exploite les propriétés chimiques uniques du (2S,4S,4aS,6S,8aS)-2,6-diphényltétrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldéhyde hydrate pour faire progresser notre compréhension et nos capacités technologiques dans divers domaines scientifiques .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the formation of the tetrahydrodioxin ring system through a Diels-Alder reaction followed by the introduction of the aldehyde group through a Grignard reaction.", "Starting Materials": [ "Benzene", "Phenol", "Maleic anhydride", "Benzaldehyde", "Methylmagnesium bromide", "Chromium trioxide", "Sodium bisulfite", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Synthesis of 2,3-diphenyl-1,4-dioxene\nBenzene and phenol are reacted with maleic anhydride in the presence of a catalyst to form 2,3-diphenyl-1,4-dioxene.", "Step 2: Diels-Alder reaction\n2,3-diphenyl-1,4-dioxene is reacted with benzaldehyde in the presence of a Lewis acid catalyst to form the tetrahydrodioxin ring system.", "Step 3: Reduction of aldehyde\nThe aldehyde group in the tetrahydrodioxin ring system is reduced to an alcohol using methylmagnesium bromide.", "Step 4: Oxidation of alcohol\nThe alcohol group is oxidized to an aldehyde using chromium trioxide.", "Step 5: Formation of hydrate\nThe aldehyde group is reacted with sodium bisulfite and then treated with sodium hydroxide to form the hydrate.", "Step 6: Purification\nThe compound is purified using a combination of acid-base extraction and recrystallization from ethanol and water." ] } | |
| 32580-00-0 | |
Formule moléculaire |
C19H18O5 |
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldehyde |
InChI |
InChI=1S/C19H18O5/c20-11-15-17-16(23-19(22-15)14-9-5-2-6-10-14)12-21-18(24-17)13-7-3-1-4-8-13/h1-11,15-19H,12H2 |
Clé InChI |
FGRMUZCQGRXUEH-UHFFFAOYSA-N |
SMILES isomérique |
C1[C@H]2[C@@H]([C@H](O[C@H](O2)C3=CC=CC=C3)C=O)O[C@H](O1)C4=CC=CC=C4.O |
SMILES |
C1C2C(C(OC(O2)C3=CC=CC=C3)C=O)OC(O1)C4=CC=CC=C4.O |
SMILES canonique |
C1C2C(C(OC(O2)C3=CC=CC=C3)C=O)OC(O1)C4=CC=CC=C4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


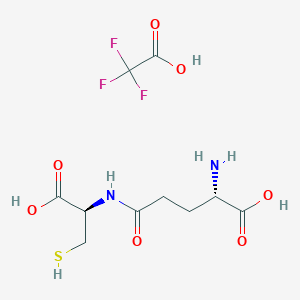
![2-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1451270.png)


![[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-YL]methyl imidothiocarbamate methan+](/img/structure/B1451273.png)
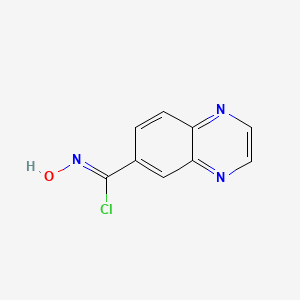
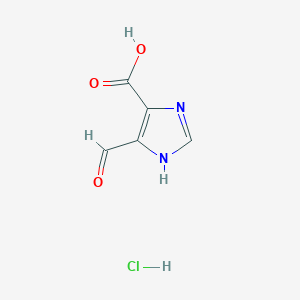
![6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1451278.png)
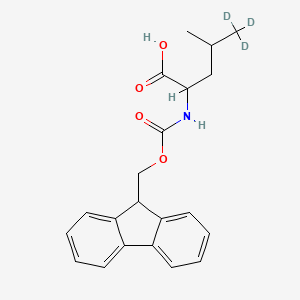
![4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine](/img/structure/B1451282.png)


